An In-Depth Technical Guide to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide: Synthesis, Characterization, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates information on its precursors and analogous compounds to offer valuable insights for researchers in medicinal chemistry and materials science. The guide also explores the potential biological significance of this compound class, drawing on existing studies of related pyrrole-hydrazide derivatives.
Chemical Structure and Properties
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a heterocyclic compound featuring a central pyrrole ring substituted with two methyl groups, a phenyl group, and a carbohydrazide functional group. The presence of the pyrrole core, a common scaffold in pharmacologically active molecules, combined with the reactive hydrazide moiety, makes this compound an interesting candidate for further investigation and functionalization.
Table 1: Physicochemical Properties of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide and its Key Precursor
| Property | 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide | 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid | 2,5-dimethyl-1-phenylpyrrole |
| CAS Number | 379254-48-5[1] | 3807-56-5[2] | 83-24-9[3][4] |
| Molecular Formula | C13H15N3O | C13H13NO2 | C12H13N |
| Molecular Weight | 229.28 g/mol | 215.25 g/mol | 171.24 g/mol [4] |
| Physical Form | Predicted: Solid | Powder[2] | Light yellow to brown powder/crystal[4][5] |
| Melting Point | Not available | 204-210 °C[2] | 51-52 °C[3][4] |
| Boiling Point | Not available | Not available | 155-160 °C at 15 mmHg[3][4] |
| Solubility | Not available | Not available | Soluble in Methanol[4] |
Note: Properties for the title compound are largely predicted due to a lack of available experimental data.
Synthesis and Methodology
The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide can be logically approached through a multi-step process commencing with the formation of the pyrrole core, followed by functionalization to introduce the carbohydrazide group.
Synthesis of the Pyrrole Core: 2,5-dimethyl-1-phenylpyrrole
The foundational 2,5-dimethyl-1-phenylpyrrole can be synthesized via the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound, such as acetonylacetone (hexane-2,5-dione), with a primary amine, in this case, aniline[6][7][8]. The reaction is typically acid-catalyzed and proceeds by heating the reactants, often in a suitable solvent or neat[6][8].
Caption: Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole.
Functionalization to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid
Following the synthesis of the pyrrole core, a carboxyl group is introduced at the 3-position. This can be achieved through various electrophilic substitution reactions, such as Friedel-Crafts acylation followed by oxidation, or by using a more direct carboxylation method if a suitable organometallic intermediate is formed.
Conversion to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide
The final step involves the conversion of the carboxylic acid to the corresponding carbohydrazide. A common and effective method is the reaction of the carboxylic acid's corresponding ester with hydrazine hydrate[9].
Experimental Protocol: A Representative Synthesis
Causality: This protocol is based on established methods for the synthesis of carbohydrazides from carboxylic acids. The conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) in the first step is crucial as esters are generally more reactive towards nucleophilic acyl substitution with hydrazine than the parent carboxylic acid. The use of an excess of hydrazine hydrate drives the reaction to completion.
Step 1: Esterification of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid
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Dissolve 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid in an excess of methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the ester with a suitable organic solvent.
-
Purify the crude ester by column chromatography or recrystallization.
Step 2: Hydrazinolysis of the Ester
-
Dissolve the purified ester in a suitable alcohol (e.g., ethanol).
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours. The product, being a solid, may precipitate out of the solution upon cooling.
-
Cool the reaction mixture and collect the precipitated 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Caption: Synthetic workflow to the target carbohydrazide.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum is expected to show singlets for the two methyl groups on the pyrrole ring, a singlet for the pyrrole proton at the 4-position, and multiplets for the protons of the phenyl group. The protons of the hydrazide group (-NHNH₂) would likely appear as broad singlets.
-
¹³C NMR: The spectrum would display distinct signals for the methyl carbons, the carbons of the pyrrole and phenyl rings, and a characteristic signal for the carbonyl carbon of the hydrazide group at a downfield chemical shift.
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IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazide group (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching absorption for the amide carbonyl (around 1640-1680 cm⁻¹), and C-H and C=C stretching bands for the aromatic rings.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (229.28 g/mol ).
Potential Applications and Future Directions
The therapeutic potential of pyrrole-hydrazide derivatives is an active area of research. While no specific biological activity has been reported for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, related compounds have demonstrated a range of promising pharmacological effects.
-
Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of pyrrole-hydrazone derivatives against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest[9].
-
Antimicrobial Properties: The carbohydrazide moiety and its derivatives, such as hydrazones, are known to exhibit antibacterial and antifungal activities.
-
Anti-inflammatory Effects: Certain pyrrole-containing compounds have been investigated for their anti-inflammatory properties.
The carbohydrazide functional group in the title compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives. For instance, condensation with various aldehydes and ketones would yield the corresponding hydrazones, which could be screened for a wide range of biological activities.
Hazard and Safety Information
Based on the available information for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, the following hazard classifications have been noted:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
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Question: Complete the table below for 2,5-Dimethyl-1-phenylpyrrole using the 13C NMR and HNMR spectra. - Chegg. (URL: [Link])
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